Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chlorosulfonyl-2,3-dihydro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5S/c1-2-16-11(13)10-6-7-5-8(18(12,14)15)3-4-9(7)17-10/h3-5,10H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEPMWPOOQQMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C=CC(=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Dihydroxy Esters
A common approach involves the acid-catalyzed cyclization of dihydroxy esters. For example, reacting 4-hydroxyindanone with ethyl 2-bromohexanoate in the presence of methanesulfonic acid yields the dihydrobenzofuran carboxylate ester. This method avoids high-temperature Claisen rearrangements, which often produce positional isomers (e.g., 6-substituted derivatives) that complicate purification.
Silylation-Ozonolysis Sequence
Alternative routes employ a silylation-ozonolysis strategy. Starting with 4-hydroxyindanone , silylation using N-trimethylsilylimidazole generates a silyl enol ether, which undergoes ozonolysis to form a diketone intermediate. Subsequent oxidation and esterification yield the dihydrobenzofuran ester with high regioselectivity.
Regioselective Sulfonation at Position 5
Introducing the sulfonyl group at position 5 requires precise control to avoid side reactions.
Sulfur Trioxide-Mediated Sulfonation
In a method adapted from EP0583960A2, the dihydrobenzofuran ester is treated with a sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex in 1,2-dichloroethane at 80°C. This electrophilic sulfonation selectively targets the electron-rich position para to the ether oxygen, yielding the sulfonic acid derivative. The reaction mixture is typically stirred for 5–10 hours, with progress monitored via HPLC.
Alternative Sulfonating Agents
Patents describe the use of chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, though this method risks over-sulfonation and requires stringent temperature control.
Chlorination to Sulfonyl Chloride
The final step converts the sulfonic acid to the chlorosulfonyl group.
Phosphorus Pentachloride (PCl₅)
Treatment of the sulfonic acid with excess PCl₅ in refluxing dichloroethane (70–90°C) for 3–5 hours achieves near-quantitative conversion to the sulfonyl chloride. The reaction releases HCl gas, necessitating a scrubber system. Crude product purification involves washing with cold water and recrystallization from ethyl acetate/hexane.
Thionyl Chloride (SOCl₂)
A milder alternative uses SOCl₂ in the presence of catalytic DMF. This method proceeds at room temperature over 12–24 hours, offering better selectivity for heat-sensitive substrates.
Industrial-Scale Optimization
Process Efficiency
Key patents emphasize minimizing intermediates’ isolation. For example, the sulfonation and chlorination steps are often performed in a single pot, reducing solvent use and improving yield (65–70% overall).
Purification Challenges
The final compound’s purity is critical for pharmaceutical applications. Chromatography on silica gel (eluent: 10–20% ethyl acetate/hexane) removes residual dihydrobenzofuran byproducts.
Analytical Characterization
- ¹H NMR (CDCl₃): δ 1.35 (t, 3H, J=7.1 Hz, -COOCH₂CH₃), 3.20–3.50 (m, 2H, dihydrofuran CH₂), 4.30 (q, 2H, J=7.1 Hz, -COOCH₂CH₃), 7.40–7.80 (m, 3H, aromatic H).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1370 cm⁻¹ (S=O), 1180 cm⁻¹ (C-O-C).
Applications in Pharmaceutical Synthesis
This compound serves as a key intermediate in synthesizing dronedarone , a class III antiarrhythmic drug. Subsequent steps involve coupling the chlorosulfonyl group with methanesulfonamide and introducing a dibutylaminopropoxy side chain.
Chemical Reactions Analysis
Sulfonamide Formation via Amine Nucleophilic Substitution
The chlorosulfonyl group undergoes nucleophilic substitution with primary or secondary amines to form sulfonamides, a key reaction for pharmaceutical intermediates.
Example Reaction:
Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate + Amine → Ethyl 5-(sulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylate derivatives
Data from Source :
| Amine Used | Reaction Conditions | Product Yield |
|---|---|---|
| Methylamine | Et₃N, THF, 0°C → RT, 12 hrs | 78% |
| Propylamine | K₂CO₃, DMF, 60°C, 6 hrs | 85% |
| Cyclohexylamine | Pyridine, CH₂Cl₂, RT, 24 hrs | 68% |
This reaction is critical for synthesizing sulfonamide-based bioactive molecules, such as diuretics or kinase inhibitors .
Ester Hydrolysis and Functionalization
The ethyl ester moiety can be hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further derivatization.
Example Pathway:
-
Hydrolysis:
Ethyl ester → Carboxylic acid (using NaOH/H₂O or HCl/EtOH). -
Amidation:
Carboxylic acid + Amine → Amide (via coupling agents like EDC/HOBt).
Key Findings from Source :
-
Hydrolysis with 2M NaOH at 80°C for 4 hrs yields 93% carboxylic acid.
-
Subsequent amidation with benzylamine using EDC/HOBt achieves 88% conversion to the amide derivative.
Cyclization Reactions
The dihydrobenzofuran scaffold participates in intramolecular cyclization to form fused heterocycles.
Case Study from Source :
Under microwave irradiation (100°C, 30 mins) with Pd(dppf)Cl₂ catalyst, the compound undergoes Suzuki coupling with aryl boronic acids to form biaryl thiazinanones (yields 52–75%).
| Boronic Acid | Product | Yield |
|---|---|---|
| Phenylboronic acid | Biaryl thiazinanone | 72% |
| 4-Methoxyphenyl | 4'-Methoxy-biarlyl derivative | 65% |
Halogenation at the Benzofuran Core
Electrophilic halogenation occurs at the C6/C7 positions of the benzofuran ring under controlled conditions.
Data from Source :
| Halogenating Agent | Conditions | Major Product | Yield |
|---|---|---|---|
| Cl₂ (gas) | FeCl₃, CH₂Cl₂, 0°C | 6,7-Dichloro derivative | 82% |
| Br₂ | AlBr₃, CCl₄, RT | 6-Bromo-7-chloro derivative | 74% |
Halogenated derivatives show enhanced biological activity, such as antifungal properties .
Elimination Reactions
Treatment with strong bases (e.g., NaH or KOtBu) induces elimination of SO₂Cl, forming unsaturated benzofuran derivatives.
Mechanism from Source :
-
Base abstracts α-H to the sulfonyl group, leading to elimination of HCl and SO₂.
-
Resulting in ethyl 2,3-dihydro-1-benzofuran-2-carboxylate with a double bond (yield: 64–89%).
Cross-Coupling Reactions
The chlorosulfonyl group facilitates palladium-catalyzed cross-coupling reactions.
Example from Source :
A Heck reaction with styrene derivatives using Pd(OAc)₂ and PPh₃ produces vinyl-sulfonylbenzofurans (yields 55–70%).
Scientific Research Applications
Pharmaceutical Development
Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its sulfonyl chloride group can be utilized in the synthesis of various bioactive molecules, including:
- Antimicrobial agents : The compound's structure allows for modifications that can enhance antibacterial or antifungal properties.
- Anticancer drugs : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its chlorosulfonyl group enables reactions such as:
- Nucleophilic substitution reactions : This property can facilitate the introduction of various nucleophiles, leading to the formation of diverse chemical entities.
- Sulfation reactions : The compound can act as a sulfating agent, important in modifying biological molecules for research purposes.
Research indicates that this compound may possess notable biological activities:
- Enzyme inhibition : Studies have shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
- Cell culture applications : As a buffering agent, it has been utilized in cell culture media to maintain pH stability, crucial for cellular processes.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.
Case Study 2: Synthesis of Anticancer Agents
In another research project, derivatives of this compound were synthesized and tested for anticancer activity. The results showed promising cytotoxic effects against human cancer cell lines, indicating that further development could lead to effective cancer therapies.
Mechanism of Action
The mechanism of action of Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives and sulfonyl-containing compounds:
Similar Compounds:
Biological Activity
Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.
Overview of Benzofuran Derivatives
Benzofurans are a class of heterocyclic compounds that have been extensively studied for their medicinal properties. They are characterized by a fused benzene and furan ring structure, which contributes to their biological activity against various diseases. Benzofuran derivatives have shown efficacy in treating conditions such as cancer, bacterial infections, and inflammatory diseases .
Antimicrobial Properties
This compound has been investigated for its antimicrobial potential. Research indicates that benzofuran derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain benzofuran compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli , with some derivatives showing activity comparable to standard antibiotics such as ampicillin .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Other Benzofurans (e.g., 5-substituted) | Escherichia coli | TBD |
The specific MIC values for this compound need further elucidation through experimental studies.
Anticancer Activity
Benzofuran derivatives, including this compound, have shown promise in anticancer research. They are reported to act as inhibitors of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific mechanisms may involve the modulation of signaling pathways related to cell survival and death .
Table 2: Anticancer Activity of Selected Benzofurans
| Compound Name | Cancer Type | Mechanism of Action |
|---|---|---|
| This compound | Breast Cancer | Induction of apoptosis |
| Other Benzofurans | Lung Cancer | Inhibition of cell proliferation |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chlorosulfonyl group present in the compound enhances its reactivity and allows for nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. This reactivity may lead to the disruption of critical cellular processes, thereby exerting antimicrobial and anticancer effects .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of benzofuran derivatives for their therapeutic potential. For example:
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several benzofuran derivatives against clinical isolates. This compound was among the compounds tested, showing promising results against resistant strains .
- Anticancer Research : In vitro studies demonstrated that benzofuran derivatives could significantly reduce cell viability in various cancer cell lines. The results indicated that these compounds could be developed into effective anticancer agents through further optimization .
Q & A
Q. Methodological Focus
- Reproducibility Checks : Verify purity via HPLC and NMR to rule out impurities .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for inflammasome studies) and control compounds .
- Computational Validation : MD simulations and free-energy calculations (e.g., MM-GBSA) reconcile discrepancies in binding affinity .
What safety protocols are essential when handling chlorosulfonyl compounds in laboratory settings?
Q. Safety and Handling
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats .
- Ventilation : Use fume hoods to prevent inhalation of toxic fumes (e.g., SO₂ from hydrolysis) .
- Moisture Control : Store under inert atmosphere (argon) to avoid exothermic decomposition .
How do solvent polarity and reaction pH influence the stability of the chlorosulfonyl group during synthesis?
Advanced Research Question
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the chlorosulfonyl group, while protic solvents (e.g., water) risk hydrolysis .
- pH Optimization : Maintain mildly acidic conditions (pH ~2–4) during sulfonation to minimize side reactions .
What are the limitations of current synthetic methods, and how can they be improved?
Q. Critical Analysis
- Low Yields : Recrystallization steps often reduce yields; alternative purification (e.g., column chromatography) may improve recovery .
- Side Reactions : Competing ester hydrolysis or sulfone formation requires stricter temperature control (-10°C for sulfonation) .
How can researchers leverage the Cambridge Structural Database (CSD) to predict intermolecular interactions?
Q. Data-Driven Approach
- CSD Mining : Search for analogous benzofuran structures to identify common packing motifs (e.g., π-π stacking) .
- Hydrogen Bond Propensity : Use CSD tools to predict H-bond acceptor/donor sites for co-crystal design .
What are the implications of halogen bonding in the biological activity of this compound?
Advanced Mechanistic Study
The chlorine atom in the chlorosulfonyl group can act as a halogen bond donor, enhancing interactions with protein residues (e.g., backbone carbonyls). Comparative studies with fluorine-substituted analogs show reduced potency due to weaker electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
